7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
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Description
7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.18992602 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through various chemical reactions, involving key intermediates and catalysts to achieve desired structural modifications. For instance, the use of Biginelli reaction for the synthesis of dihydrotetrazolopyrimidine derivatives indicates the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in synthesizing complex molecules (Hery Suwito et al., 2018). Additionally, the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through microwave-assisted processes demonstrates innovative approaches to crafting functional groups essential for further chemical transformations (Juan C Castillo et al., 2018).
Biological Activities
Compounds based on the pyrazolo[1,5-a]pyrimidine framework exhibit a range of biological activities, making them valuable for pharmaceutical research. For example, studies on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their potential as anti-inflammatory and analgesic agents, indicating the therapeutic possibilities of pyrazolo[1,5-a]pyrimidine derivatives (A. Abu‐Hashem et al., 2020).
Targeting Specific Receptors
The modification of the pyrazolo[1,5-a]pyrimidine structure to target specific biological receptors has been explored. For instance, derivatives synthesized to affect adenosine A1 and A2A receptor affinity and selectivity profiles indicate the compound's potential in designing receptor-targeted therapeutics (L. Squarcialupi et al., 2017).
Larvicidal and Antimicrobial Activities
Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their larvicidal and antimicrobial activities, suggesting their utility in addressing public health challenges related to vector-borne diseases and microbial infections (S. Gorle et al., 2016).
Properties
IUPAC Name |
2-(2-methoxyethyl)-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-12-19-21-18(16-6-4-3-5-7-16)13-20(24(19)22-15)23-9-11-26-17(14-23)8-10-25-2/h3-7,12-13,17H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXVZCVGQGAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCOC(C3)CCOC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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